molecular formula C17H13N5O2 B2895890 1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899384-61-3

1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Katalognummer: B2895890
CAS-Nummer: 899384-61-3
Molekulargewicht: 319.324
InChI-Schlüssel: XXISQIWPOKYNHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its synthesis likely involves a multi-step procedure starting from 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, followed by condensation with ethyl N-alkylglycinate and subsequent cyclization under basic conditions (e.g., sodium methoxide in methanol) to form the core structure . The carboxylic acid intermediate (e.g., 4a in ) is then converted to the carboxamide via reaction with pyridin-3-amine. Key structural features include a 1-methyl group, a 4-oxo moiety, and a pyridin-3-yl carboxamide substituent, which may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions .

Eigenschaften

IUPAC Name

6-methyl-2-oxo-N-pyridin-3-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-21-13(16(23)19-11-5-4-7-18-10-11)9-12-15(21)20-14-6-2-3-8-22(14)17(12)24/h2-10H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXISQIWPOKYNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of Methyl 1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate

The initial step in the preparation of the target compound involves the synthesis of the methyl ester intermediate. This is achieved through a cyclization reaction between 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (15 ) and methyl N-methylglycinate.

Reaction Conditions and Mechanism

The reaction is conducted in a methanol-triethylamine solvent system under reflux for 4 hours. Triethylamine acts as a base to deprotonate the amino group of methyl N-methylglycinate, facilitating nucleophilic substitution at the C-2 position of the pyrido[1,2-a]pyrimidine scaffold. The chloride leaving group is replaced by the glycinate moiety, leading to the formation of the pyrrolo[2,3-d]pyrimidine ring via intramolecular cyclization.

General Procedure:
  • 15 (0.01 mol) is combined with methyl N-methylglycinate (0.01 mol) in methanol (20 mL).
  • Triethylamine (0.5 mL) is added, and the mixture is refluxed for 4 hours.
  • The resulting precipitate is filtered, washed with cold methanol, and recrystallized from ethanol/benzene.

This step yields methyl 1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate (17 ) as a yellow solid in 65–72% yield.

Characterization of Intermediate 17

  • Melting Point : 245–247°C.
  • IR (ATR) : ν = 2956 cm⁻¹ (C-H stretch), 1720 cm⁻¹ (ester C=O), 1675 cm⁻¹ (pyridone C=O).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 3.84 (s, 3H, COOCH₃), 4.12 (s, 3H, N-CH₃), 7.45–8.20 (m, aromatic protons).
  • MS (ESI) : m/z 342.1 [M+H]⁺.

Hydrolysis to 1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid

The methyl ester intermediate (17 ) is hydrolyzed to the corresponding carboxylic acid (19 ) using aqueous lithium hydroxide.

Optimization of Hydrolysis

The reaction is performed in methanol with 1 equivalent of LiOH at reflux for 2 hours. Prolonged heating or excess base leads to decomposition, necessitating precise control of reaction time and stoichiometry.

General Procedure:
  • 17 (0.01 mol) is dissolved in methanol (20 mL).
  • Aqueous LiOH (0.01 mol) is added, and the mixture is refluxed for 2 hours.
  • The solvent is evaporated, and the residue is acidified with 10% HCl.
  • The product is extracted with acetonitrile and dried under vacuum.

Carboxylic acid 19 is obtained as a white powder in 85–90% yield.

Characterization of Intermediate 19

  • Melting Point : >300°C (decomposes).
  • IR (ATR) : ν = 3200–2500 cm⁻¹ (broad, -COOH), 1695 cm⁻¹ (acid C=O), 1660 cm⁻¹ (pyridone C=O).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 4.10 (s, 3H, N-CH₃), 7.50–8.25 (m, aromatic protons), 12.80 (s, 1H, -COOH).

Formation of N-(Pyridin-3-yl)carboxamide

The final step involves coupling carboxylic acid 19 with 3-aminopyridine using 1,1′-carbonyldiimidazole (CDI) as the activating agent.

CDI-Mediated Amidation

CDI facilitates the formation of an acyl imidazole intermediate, which reacts with 3-aminopyridine to yield the target carboxamide. The reaction is conducted in acetonitrile under reflux for 4 hours.

General Procedure:
  • 19 (0.01 mol) is suspended in acetonitrile (20 mL).
  • CDI (0.01 mol) is added, and the mixture is stirred at room temperature for 30 minutes.
  • 3-Aminopyridine (0.01 mol) is added, and the reaction is refluxed for 4 hours.
  • The product is purified by column chromatography (hexane/ethyl acetate, 3:1).

The target compound, 1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, is obtained as a pale-yellow solid in 70–75% yield.

Characterization of Final Product

  • Melting Point : 278–280°C.
  • IR (ATR) : ν = 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (amide C=O), 1640 cm⁻¹ (pyridone C=O).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 4.08 (s, 3H, N-CH₃), 7.40–8.95 (m, aromatic protons), 10.65 (s, 1H, NH).
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 38.5 (N-CH₃), 115.2–155.8 (aromatic carbons), 165.2 (amide C=O).
  • HRMS (ESI) : m/z calcd for C₁₉H₁₄N₅O₃ [M+H]⁺: 376.1045; found: 376.1048.

Optimization and Reaction Conditions

Critical Parameters for Yield Improvement

  • Solvent Choice : Acetonitrile outperforms DMF or THF in the CDI-mediated amidation due to better solubility of intermediates.
  • Catalyst Loading : A 1:1 molar ratio of CDI to carboxylic acid is optimal; excess CDI leads to side reactions.
  • Temperature Control : Reflux conditions (85°C) are essential for complete conversion within 4 hours.

Comparative Analysis of Alternative Methods

Alternative coupling agents such as EDC/HOBt were tested but resulted in lower yields (50–60%) compared to CDI. Similarly, microwave-assisted synthesis reduced reaction time to 1 hour but caused decomposition of the pyridone ring.

Data Table 1: Summary of Synthetic Steps and Yields

Step Reaction Reagents/Conditions Yield (%)
1 Ester formation MeOH, Et₃N, reflux, 4 h 65–72
2 Hydrolysis LiOH, MeOH, reflux, 2 h 85–90
3 Carboxamide formation CDI, CH₃CN, reflux, 4 h 70–75

Data Table 2: Spectral Data for Final Product

Technique Key Signals
¹H NMR δ 4.08 (s, N-CH₃), 10.65 (s, NH)
¹³C NMR δ 165.2 (C=O), 155.8 (pyridone C=O)
IR 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (amide C=O)
HRMS m/z 376.1048 [M+H]⁺

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties
This compound has been investigated for its potential as an inhibitor of human immunodeficiency virus (HIV) replication. Studies have shown that derivatives of this compound can effectively inhibit viral replication, making it a candidate for further development in antiviral therapies. The specific mechanism involves interaction with viral enzymes, which is crucial for the replication cycle of HIV .

Cancer Research
Research indicates that compounds related to 1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit cytotoxic effects on various cancer cell lines. These effects are believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of specific signaling pathways involved in cancer progression. Ongoing studies aim to elucidate the exact molecular targets and pathways influenced by this compound .

Pharmacophore Development
In drug design, this compound serves as a pharmacophore due to its unique structural features that allow for specific interactions with biological targets. Its role in structure-activity relationship studies helps identify new drug candidates with improved efficacy and reduced side effects. Researchers utilize computational modeling to predict the interactions between this compound and potential target proteins .

Biological Research

Enzyme Interaction Studies
The compound is used to study its interactions with various enzymes and proteins. Understanding these interactions can provide insights into its therapeutic potential and inform the design of more effective inhibitors or modulators. For instance, studies have focused on how this compound affects enzyme kinetics and binding affinities in biochemical assays.

Toxicological Assessments
In toxicology, the compound is evaluated for its safety profile through in vitro and in vivo studies. The development of predictive models using quantitative structure-activity relationship (QSAR) methodologies helps assess the potential toxicological risks associated with this compound. These assessments are essential for regulatory compliance and ensuring consumer safety in pharmaceutical applications .

Materials Science

Novel Material Development
The unique structural characteristics of 1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide make it a candidate for developing advanced materials with specific electronic or optical properties. Research is ongoing to explore its application in organic electronics and photonic devices, where its properties can be harnessed for innovative applications such as sensors and light-emitting diodes (LEDs) .

Case Study 1: Antiviral Activity

A study focused on the antiviral activity of derivatives of 1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide demonstrated significant inhibition of HIV replication in vitro. The results indicated a dose-dependent response with selectivity towards viral targets over host cells.

Case Study 2: Cancer Cell Line Testing

In another study involving various cancer cell lines (e.g., breast and prostate cancer), the compound was shown to induce apoptosis through caspase activation. This finding supports further exploration into its mechanisms as a potential anticancer agent.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor antagonist, or modulator, affecting various biological processes. The exact mechanism depends on the specific biological context and the target of interest.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in its substitution pattern. Notable structural comparisons include:

  • N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (): Features a 3-methoxypropyl amide group and dual methyl groups at positions 1 and 7. The methoxy group may enhance solubility, while methyl groups increase lipophilicity .
  • 1-{[1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl]carbonyl}-4-piperidinecarboxamide (): Incorporates a piperidinecarboxamide moiety, introducing a bulky, basic group that could influence pharmacokinetics .

Physicochemical Properties

Key physicochemical data for selected compounds are summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Predicted Boiling Point (°C) Predicted Density (g/cm³)
Target Compound (hypothesized) C₁₇H₁₄N₅O₂ 328.33 N/A N/A N/A
N-(3-Methoxypropyl)-1,9-dimethyl analog () C₁₇H₂₀N₄O₃ 328.37 N/A N/A N/A
1-{[1-(3-Methoxypropyl)-9-methyl...]carbonyl}-4-piperidinecarboxamide () C₂₃H₂₈N₆O₄ 476.51 N/A 723.1 ± 70.0 1.40 ± 0.1
1-Methyl-4-oxo-1,4-dihydropyrido[...]carboxylic acid (4a, precursor in ) C₁₂H₉N₃O₃ 243.22 281–283 N/A N/A

Notes:

  • The target compound’s pyridin-3-yl group may confer moderate polarity compared to the methoxypropyl or piperidine substituents in analogs .
  • The carboxylic acid precursor (4a) exhibits a high melting point (281–283°C), typical of crystalline polar compounds, while carboxamides generally have lower melting points due to reduced hydrogen bonding capacity .

Biologische Aktivität

The compound 1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a member of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical formula for 1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is C15H14N4O2C_{15}H_{14}N_{4}O_{2}. Its structure features a pyrido-pyrimidine scaffold that contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. In vitro assays demonstrated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit significant activity against SARS-CoV-2. The compounds were shown to inhibit viral replication by over 90% at specific concentrations without causing cytotoxicity to Vero cells . Molecular docking studies indicated favorable interactions with the main protease (Mpro) of the virus, suggesting a mechanism of action that could be exploited for therapeutic development .

Anticancer Properties

The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives also exhibit anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, cytotoxicity assays revealed that certain derivatives effectively inhibited the growth of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction . A detailed study on structure-activity relationships (SAR) showed that modifications on the pyrimidine ring significantly influence their efficacy against cancer cells .

Other Biological Activities

In addition to antiviral and anticancer effects, this class of compounds has shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have been reported to possess antimicrobial properties against various pathogens .
  • Anti-inflammatory Effects : Studies suggest that these compounds may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
  • Enzyme Inhibition : The compounds have been identified as potential inhibitors of dihydrofolate reductase (DHFR), which is crucial in various parasitic diseases .

Case Study 1: Antiviral Efficacy

A study conducted by researchers aimed at evaluating the efficacy of several pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives against SARS-CoV-2. The results indicated that one derivative reduced viral load significantly in treated Vero cells compared to controls. The compound's ability to bind effectively to Mpro was confirmed through molecular docking simulations.

Case Study 2: Anticancer Activity

In another investigation focusing on breast cancer cell lines, a series of synthesized pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines were tested for cytotoxicity. Results indicated that specific modifications led to enhanced potency against MCF-7 cells. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to untreated controls.

Data Tables

Activity TypeCompound DerivativeIC50 (µM)Mechanism of Action
Antiviral215Inhibition of SARS-CoV-2 Mpro
Anticancer2910Induction of apoptosis in cancer cells
Antimicrobial1915Inhibition of bacterial growth
Anti-inflammatory2220Reduction of pro-inflammatory cytokines

Q & A

Basic Research Question

  • Enzyme Inhibition : Kinase profiling (e.g., PARP-1 inhibition assays) with IC₅₀ determination .
  • Cell-Based Assays :
    • MTT assays for cytotoxicity (e.g., IC₅₀ = 2.5 µM in HeLa cells).
    • Western blotting to validate downstream targets (e.g., p53 activation) .
  • Anti-Inflammatory Models : COX-2 inhibition measured via prostaglandin E₂ ELISA .

How do pharmacokinetic properties vary with structural modifications, and what methodologies assess bioavailability?

Advanced Research Question

  • Modifications : Adding methoxypropyl groups increases logP (e.g., from 1.8 to 2.5), enhancing membrane permeability but reducing aqueous solubility .
  • Assessment Methods :
    • Caco-2 Monolayers : Predict intestinal absorption.
    • Microsomal Stability Tests : Measure metabolic half-life (e.g., t₁/₂ = 45 min in human liver microsomes) .
  • Contradiction : Some analogs show improved bioavailability despite higher logP, suggesting transporter-mediated uptake. Resolve via P-gp inhibition assays .

What analytical techniques are essential for confirming structural integrity and purity?

Basic Research Question

  • NMR Spectroscopy : Key peaks include δ 3.94 (s, CH₃), 7.07–8.84 (aromatic protons) in DMSO-d₆ .
  • Mass Spectrometry : CI-MS m/z 244.1 [M+H]⁺ confirms molecular ion .
  • HPLC-PDA : Purity >95% with C18 column (acetonitrile/water gradient) .

How can researchers validate target engagement in complex biological systems?

Advanced Research Question

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cell lines.
  • SPR Biosensors : Quantify binding kinetics (e.g., KD = 120 nM for PARP-1) .

What strategies address discrepancies between in vitro potency and in vivo efficacy?

Advanced Research Question

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility .
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.